Filbertone

Flavor Chemistry Enantiomer Sensory Analysis Chiral Aroma Compounds

Filbertone (CAS 122440-59-9), chemically designated as (E,5S)-5-methylhept-2-en-4-one, is the principal flavor compound of hazelnuts (Corylus maxima and Corylus avellana). It is an aliphatic enone with molecular formula C8H14O and molecular weight 126.20 g/mol, classified as Generally Recognized as Safe (GRAS) by the FDA for use in foods and also employed in perfumery.

Molecular Formula C8H14O
Molecular Weight 126.2 g/mol
CAS No. 122440-59-9
Cat. No. B1242023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFilbertone
CAS122440-59-9
Synonyms(E)-5-methylhept-2-en-4-one
5-methylhept-2-en-4-one
filbertone
Molecular FormulaC8H14O
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)C=CC
InChIInChI=1S/C8H14O/c1-4-6-8(9)7(3)5-2/h4,6-7H,5H2,1-3H3/b6-4+/t7-/m0/s1
InChIKeyARJWAURHQDJJAC-KNIZRNDPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Filbertone (CAS 122440-59-9): Definitive Procurement and Application Guide for the Principal Hazelnut Flavor Compound


Filbertone (CAS 122440-59-9), chemically designated as (E,5S)-5-methylhept-2-en-4-one, is the principal flavor compound of hazelnuts (Corylus maxima and Corylus avellana) [1]. It is an aliphatic enone with molecular formula C8H14O and molecular weight 126.20 g/mol, classified as Generally Recognized as Safe (GRAS) by the FDA for use in foods and also employed in perfumery [2]. This compound exists as two enantiomers, (S)-filbertone and (R)-filbertone, with the CAS number 122440-59-9 specifically designating the (S)-enantiomer [3].

Why Generic Substitution of Filbertone (CAS 122440-59-9) with Other Hazelnut Aroma Compounds Fails


Procurement of a generic 'hazelnut flavor' or a simple racemic mixture of filbertone cannot replicate the specific sensory and functional properties of enantiomerically defined (S)-filbertone (CAS 122440-59-9). The enantiomers of filbertone possess distinct odor qualities and potencies, with the (R)-enantiomer exhibiting a 10-fold difference in odor threshold compared to the (S)-form [1]. Furthermore, natural filbertone isolated from hazelnuts is not enantiomerically pure, with the enantiomeric excess varying based on source, extraction conditions, and thermal treatment [2]. This intrinsic variability means that substituting with undefined stereochemical mixtures introduces unpredictable sensory outcomes and compromises authenticity verification. Additionally, alternative hazelnut aroma compounds such as substituted pyrazines and ketones contribute different odor notes and do not serve as the characteristic impact compound for hazelnut identity [3].

Filbertone (CAS 122440-59-9) Quantitative Differentiation and Comparator Evidence Guide


Sensory Differentiation: (S)-Filbertone vs. (R)-Filbertone Odor Quality and Threshold

Direct head-to-head sensory comparison demonstrates that (S)-filbertone (CAS 122440-59-9) and (R)-filbertone exhibit distinct odor qualities and potencies. The (S)-isomer is characterized by a fatty hazelnut note, whereas the (R)-isomer presents notes of butter and chocolate with a 10 times greater odor threshold [1]. Both enantiomers were separately evaluated after chiral chromatographic separation on a β-cyclodextrin capillary column [2].

Flavor Chemistry Enantiomer Sensory Analysis Chiral Aroma Compounds

Filbertone (CAS 122440-59-9) Detection Threshold: Extreme Potency for Flavor Formulation

Filbertone exhibits an exceptionally low detection threshold, quantified at approximately 5 ppt (parts per trillion) for flavor perception in a 3% sucrose solution [1]. The recognition threshold is reported at about 30 ppt under the same conditions. In water at 25 °C, the odor threshold is 0.05 μg/L (50 ppt) [1]. These values position filbertone among the most potent known flavor compounds [1].

Flavor Threshold Analysis Sensory Science Aroma Chemistry

Synthesis Route Yield Comparison: Optimized Route for (S)-Filbertone (CAS 122440-59-9)

Synthetic approaches to filbertone vary significantly in efficiency. An alternative synthetic route for (S)-filbertone starting from commercially available (-)-2(S)-methylbutan-1-ol achieves an overall yield of 42% in four steps [1]. In contrast, an earlier U.S. patent method (US4563365) utilizing Grignard reaction and stoichiometric oxidation with sodium dichromate afforded a total yield of only 14.7%, with undesired 1,4-addition byproducts [2]. A Chinese patent method (CN1198432) improved the total yield to 65.5% but still relied on stoichiometric oxidation reactions with significant pollution concerns [2].

Organic Synthesis Flavor Manufacturing Process Chemistry

Filbertone (CAS 122440-59-9) as an Analytical Marker for Authenticity and Quality Control

Filbertone has been validated as a specific analytical marker for hazelnut product authentication. In a study of commercial hazelnut spreads, filbertone content was found to be a proper marker for quality sorting, enabling discrimination between products of varying hazelnut content [1]. Additionally, because filbertone is naturally present in hazelnut oil but absent in olive oil, its detection enables the identification of olive oil adulteration with less expensive hazelnut oil [2].

Food Authentication Analytical Chemistry Quality Control

Chiral Separation Capability: (S)-Filbertone (CAS 122440-59-9) Enantiomeric Purity Achievement

Semipreparative-scale enantioseparation of filbertone has been achieved using a packed column with heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin) as the chiral selector. The separation at 80 °C provided (R)- and (S)-enantiomers of filbertone with enantiomeric excess (ee) values of 90% and 96%, respectively, yielding approximately 250 μg of each isolated enantiomer [1]. This demonstrates the technical feasibility of producing and verifying high-purity (S)-filbertone for applications requiring defined stereochemistry.

Chiral Chromatography Enantiomer Separation Analytical Chemistry

High-Value Application Scenarios for Filbertone (CAS 122440-59-9) Based on Quantitative Evidence


Precision Flavor Formulation Requiring Defined Hazelnut Character

Formulators developing premium hazelnut-flavored products (e.g., confectionery, baked goods, beverages, liqueurs) should specify (S)-filbertone (CAS 122440-59-9) to achieve the authentic fatty hazelnut note characteristic of the natural enantiomer. The 10-fold difference in odor threshold between (S)- and (R)-enantiomers [1] means that substitution with racemic mixtures or the wrong enantiomer will unpredictably alter both intensity and aroma character. The exceptionally low detection threshold of ~5 ppt [2] enables highly cost-effective use at trace concentrations.

Food Authenticity Testing and Quality Control

Analytical laboratories and food manufacturers can utilize filbertone as a specific marker compound for assessing hazelnut product authenticity and quality. Filbertone content correlates with hazelnut paste content in commercial spreads and enables quality sorting of products [3]. Its presence can detect adulteration of olive oil with inexpensive hazelnut oil [4]. Procurement of defined (S)-filbertone standard (CAS 122440-59-9) is essential for calibration in GC-MS and stable isotope dilution assay methods.

Chiral Analytical Method Development and Validation

Research laboratories developing chiral GC or HPLC methods for flavor analysis require enantiomerically pure (S)-filbertone (CAS 122440-59-9) as a reference standard. Semipreparative separation methods have demonstrated the ability to achieve 96% ee for the (S)-enantiomer [5], validating the use of β-cyclodextrin-based chiral stationary phases for filbertone enantiomer analysis. Pure (S)-filbertone is also needed for olfactory screening and toxicological studies investigating chirality-activity relationships [5].

Sustainable Flavor Manufacturing Process Development

Flavor manufacturers seeking to optimize synthetic routes to (S)-filbertone should benchmark against the 42% overall yield achieved in four steps from (-)-2(S)-methylbutan-1-ol [6] and consider emerging biocatalytic approaches that use amino acid starting materials (D-Ile and L-Thr) for potential 'natural' label claims [7]. The 42% yield route avoids the severe environmental drawbacks of stoichiometric oxidation reactions present in alternative methods that achieve 65.5% yield [8], representing a favorable sustainability-performance trade-off.

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